1-[2-(Ethylamino)-5-nitrophenyl]ethanone
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Overview
Description
1-[2-(Ethylamino)-5-nitrophenyl]ethanone is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an ethylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone typically involves the nitration of an appropriate precursor followed by the introduction of the ethylamino group. One common method involves the nitration of 2-aminophenyl ethanone to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with ethyl iodide under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Ethylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-[2-(Ethylamino)-5-aminophenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[2-(Ethylamino)-5-nitrophenyl]acetic acid.
Scientific Research Applications
1-[2-(Ethylamino)-5-nitrophenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-[2-(Methylamino)-5-nitrophenyl]ethanone: Similar structure but with a methylamino group instead of an ethylamino group.
1-[2-(Ethylamino)-4-nitrophenyl]ethanone: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Uniqueness: 1-[2-(Ethylamino)-5-nitrophenyl]ethanone is unique due to the specific positioning of the ethylamino and nitro groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(ethylamino)-5-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-11-10-5-4-8(12(14)15)6-9(10)7(2)13/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQHWDFFYRBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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